5,5-Dimethyl-1-pyrroline 5,5-Dimethyl-1-pyrroline 5,5-dimethyl-1-pyrroline is a member of the class of pyrrolines that is 1-pyrroline in which the two hydrogens at position 5 are replaced by methyl groups. It has a role as a spin trapping reagent.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14118501
InChI: InChI=1S/C6H11N/c1-6(2)4-3-5-7-6/h5H,3-4H2,1-2H3
SMILES: CC1(CCC=N1)C
Molecular Formula: C6H11N
Molecular Weight: 97.16 g/mol

5,5-Dimethyl-1-pyrroline

CAS No.:

Cat. No.: VC14118501

Molecular Formula: C6H11N

Molecular Weight: 97.16 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dimethyl-1-pyrroline -

Specification

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
IUPAC Name 2,2-dimethyl-3,4-dihydropyrrole
Standard InChI InChI=1S/C6H11N/c1-6(2)4-3-5-7-6/h5H,3-4H2,1-2H3
Standard InChI Key DVPIKQUDWCILSQ-UHFFFAOYSA-N
SMILES CC1(CCC=N1)C
Canonical SMILES CC1(CCC=N1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5,5-Dimethyl-1-pyrroline (C₆H₁₁N) features a partially unsaturated pyrroline ring system with methyl groups at the 5-position. The compound’s IUPAC name, 5,5-dimethyl-2,3-dihydro-1H-pyrrole, reflects its bicyclic structure, which includes a double bond between the 1- and 2-positions (Figure 1) . Nuclear magnetic resonance (NMR) analyses reveal distinct spectroscopic signatures:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.80 (t, 2H, J = 7.2 Hz, methylene protons adjacent to the quaternary carbon), 1.43 (s, 6H, methyl groups) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 132.4 (vinyl carbon), 73.5 (quaternary carbon), 34.1 (allylic carbon), 25.3 (methylene carbon), 24.4 (methyl carbons) .

The molecular weight of 97.16 g/mol and a density of 0.89 g/cm³ at 25°C further define its physical properties .

Tautomerism and Reactivity

The compound exists in equilibrium with its enamine tautomer, 2,2-dimethyl-3,4-dihydro-2H-pyrrole, a feature that enhances its reactivity in cycloaddition and alkylation reactions . This tautomeric flexibility enables its utility as a precursor in synthesizing functionalized pyrrolidines and piperidines .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 5,5-dimethyl-1-pyrroline typically involves a two-step process starting from 5,5-dimethylpyrrolidin-2-one (Table 1) :

Table 1: Synthetic Pathway for 5,5-Dimethyl-1-pyrroline

StepReagents/ConditionsProductYield
1Tosyl chloride, toluene, 70°C, 2 h5,5-Dimethylpyrrolidine-1-sulfonate85%
2NH₄Cl, Zn, THF/H₂O, 3–10°C → 70°C, 2 h5,5-Dimethyl-1-pyrroline72%

This method employs a dehydrohalogenation strategy, where the sulfonate intermediate undergoes elimination under mild basic conditions .

Functionalized Derivatives

Recent work by Golubev et al. (2010) demonstrated the synthesis of 5,5-dimethyl-3-oxo-1-pyrroline 1-oxide (3-oxo-DMPO) through oxidation of the parent compound . Subsequent reactions with hydroxylamine and hydrazine yielded oxime (2a) and hydrazone (2b) derivatives, respectively, which exhibited enhanced spin-trapping efficiency for short-lived radicals like HO· and PhCO₂· .

Pharmacological Applications

Anti-Inflammatory Mechanisms

In RAW 264.7 macrophages, 5,5-dimethyl-1-pyrroline N-oxide (DMPO) attenuated LPS-induced cytotoxicity by reducing protein nitration and DNA damage markers (e.g., phosphorylated histone H2AX) . At 50 mM concentration, DMPO suppressed nitric oxide (NO) production by 62% over 24 hours and downregulated inducible nitric oxide synthase (iNOS) expression . Mechanistic studies revealed inhibition of NF-κB p65 nuclear translocation and phosphorylation of MAPKs (ERK, JNK, p38) and Akt, implicating ROS scavenging as its primary anti-inflammatory pathway .

Spin-Trapping Efficacy

As a nitrone spin trap, DMPO forms stable adducts with free radicals, enabling their detection via electron spin resonance (ESR) spectroscopy . Comparative studies show that DMPO’s oxime derivative (2a) traps hydroxyl radicals (HO·) with a rate constant of 1.2 × 10⁹ M⁻¹s⁻¹, outperforming the parent compound by 40% .

Recent Advances and Future Directions

Radical Scavenging in Biomedical Contexts

Emerging evidence positions DMPO as a potential therapeutic agent for inflammatory diseases, such as sepsis and arthritis, by targeting ROS-mediated signaling pathways . Ongoing research explores its synergy with conventional antioxidants (e.g., N-acetylcysteine) to enhance cytoprotective effects.

Synthetic Modifications for Enhanced Stability

The development of water-soluble DMPO analogs, such as 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), aims to improve pharmacokinetic profiles for in vivo applications .

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